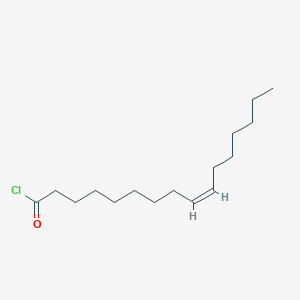
Palmitoleoyl chloride
Vue d'ensemble
Description
Palmitoleoyl chloride is a useful research compound. Its molecular formula is C16H29ClO and its molecular weight is 272.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Influence on Lipid Bilayers : Palmitoleoyl chloride has been studied for its effect on lipid bilayers. For example, Pabst et al. (2007) investigated the impact of sodium and calcium chloride on palmitoyl-oleoyl phosphatidylcholine bilayers, revealing that these salts lead to a significant increase in order within the lipid bilayer, consequently decreasing bilayer elasticity and shifting the main phase transition temperature (Pabst et al., 2007).
Protein Palmitoleoylation : Zheng et al. (2016) synthesized ω-alkynyl cis- and trans-palmitoleic acids as chemical probes to directly study protein palmitoleoylation, which plays a critical role in cell signaling (Zheng, Jarugumilli, Chen, & Wu, 2016).
Response to Cold Shock in Bacteria : Carty, Sreekumar, and Raetz (1999) discovered that Escherichia coli exposed to cold shock synthesize a novel palmitoleoyl-acyl carrier protein-dependent acyltransferase, indicating a role in maintaining membrane fluidity at lower temperatures (Carty, Sreekumar, & Raetz, 1999).
Neutron Reflectometry in Membrane Studies : Benedetto et al. (2014) employed neutron reflectometry to study the structure and stability of phospholipid bilayers hydrated by room-temperature ionic liquid/water solutions, including palmitoyl-oleoyl-sn-glycero-3-phosphocholine (POPC) (Benedetto et al., 2014).
Synthesis for Cosmetic Applications : Fang Yinjun (2008) synthesized 1,4-dipalmitoyl hydroxyroline from L-hydroxyproline and palmitoyl chloride for potential use as a skin anti-aging agent in cosmetics (Yinjun, 2008).
Antibacterial Properties of Derivatives : Baba (2014) investigated the antibacterial properties of synthesized palmitoyl amino acids and their aromatic analogues, though they were found to possess no antibacterial activity against the tested microorganisms (Baba, 2014).
Interaction with Alkali Metal Chlorides : Klasczyk et al. (2010) studied the interaction of alkali metal chlorides with lipid vesicles made of palmitoyloleoylphosphatidylcholine (POPC), revealing insights into the binding process at physiological conditions (Klasczyk, Knecht, Lipowsky, & Dimova, 2010).
Molecular Dynamics Simulation : Mukhopadhyay, Monticelli, and Tieleman (2004) conducted molecular dynamics simulations of a palmitoyl-oleoyl phosphatidylserine (POPS) lipid bilayer with Na+ counterions and NaCl, investigating the structure of the negatively charged lipid bilayer and the effect of salt on its structure (Mukhopadhyay, Monticelli, & Tieleman, 2004).
Propriétés
IUPAC Name |
(Z)-hexadec-9-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQFJZYVQNXVRY-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




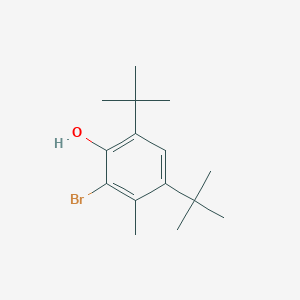
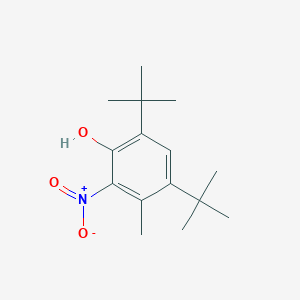
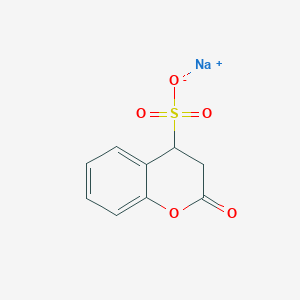
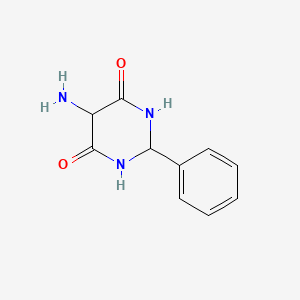
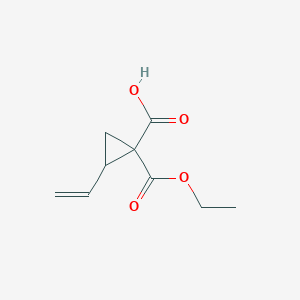
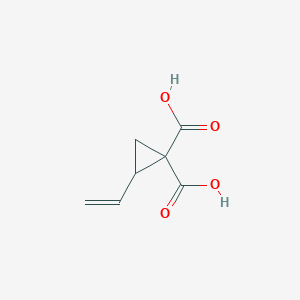


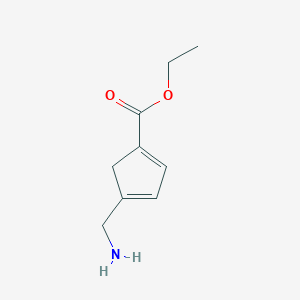
![N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B8038792.png)


